Trimethyl orthobutyrate
CAS No.: 43083-12-1
Cat. No.: VC20801056
Molecular Formula: C7H16O3
Molecular Weight: 148.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 43083-12-1 |
---|---|
Molecular Formula | C7H16O3 |
Molecular Weight | 148.2 g/mol |
IUPAC Name | 1,1,1-trimethoxybutane |
Standard InChI | InChI=1S/C7H16O3/c1-5-6-7(8-2,9-3)10-4/h5-6H2,1-4H3 |
Standard InChI Key | JAFMOTJMRSZOJE-UHFFFAOYSA-N |
SMILES | CCCC(OC)(OC)OC |
Canonical SMILES | CCCC(OC)(OC)OC |
Introduction
Chemical Identity and Structure
Trimethyl orthobutyrate, with the molecular formula C₇H₁₆O₃ and a molecular weight of 148.2 g/mol, is classified as an orthoester. It is listed in chemical databases with the CAS registry number 43083-12-1 . The compound is also known by several synonyms including 1,1,1-trimethoxybutane, ortho-n-butyric acid trimethyl ester, and trimethyl orthobutylate .
The chemical structure of trimethyl orthobutyrate features a central carbon atom bonded to three methoxy groups and a propyl chain. This structure can be represented by the SMILES notation CCCC(OC)(OC)OC and the InChI string InChI=1S/C7H16O3/c1-5-6-7(8-2,9-3)10-4/h5-6H2,1-4H3 . The systematic IUPAC name for this compound is 1,1,1-trimethoxybutane, reflecting its structural arrangement of three methoxy groups attached to the terminal carbon of a butane chain.
Structural Characteristics
Trimethyl orthobutyrate belongs to the orthoester functional group, characterized by a carbon atom bonded to three alkoxy groups. This structural feature gives orthoesters distinct chemical reactivity, particularly in their susceptibility to acid-catalyzed hydrolysis and their potential as protecting groups in organic synthesis. Unlike its simpler analog trimethyl orthoformate (HC(OCH₃)₃), trimethyl orthobutyrate contains a propyl chain attached to the central carbon atom, which influences its physical properties and reactivity patterns.
Physical and Chemical Properties
Basic Physical Properties
Trimethyl orthobutyrate presents as a clear colorless to slightly yellow liquid under standard conditions . Its physical properties are summarized in the following table:
The compound's relatively low boiling point and moderate flash point indicate its volatile and flammable nature, necessitating proper handling procedures in laboratory settings. Its limited solubility profile suggests compatibility primarily with organic solvents rather than aqueous systems.
Thermodynamic Properties
The thermodynamic profile of trimethyl orthobutyrate has been characterized through various computational and experimental methods, yielding the following data:
Property | Value | Unit | Method |
---|---|---|---|
Standard Gibbs free energy of formation (gf) | -304.10 | kJ/mol | Joback Method |
Enthalpy of formation at standard conditions (hf) | -593.22 | kJ/mol | Joback Method |
Enthalpy of fusion at standard conditions (hfus) | 10.04 | kJ/mol | Joback Method |
Enthalpy of vaporization at standard conditions (hvap) | 37.11 | kJ/mol | Joback Method |
Critical temperature (tc) | 599.04 | K | Joback Method |
Freezing point (tf) | 237.76 | K | Joback Method |
Critical volume (vc) | 0.470 | m³/kmol | Joback Method |
Octanol/Water partition coefficient (logP) | 1.380 | - | Crippen Method |
These thermodynamic parameters provide essential information for predicting the compound's behavior in various chemical processes and reaction conditions .
Temperature-Dependent Properties
The behavior of trimethyl orthobutyrate varies with temperature, particularly in terms of its ideal gas heat capacity and dynamic viscosity:
Property | Value | Unit | Temperature [K] |
---|---|---|---|
Ideal gas heat capacity | 268.18 | J/mol×K | 423.59 |
Ideal gas heat capacity | 304.02 | J/mol×K | 511.32 |
Ideal gas heat capacity | 336.37 | J/mol×K | 599.04 |
Dynamic viscosity | 0.0003458 | Pa×s | 361.65 |
Dynamic viscosity | 0.0008514 | Pa×s | 299.70 |
Dynamic viscosity | 0.0033515 | Pa×s | 237.76 |
These temperature-dependent properties are crucial for engineering applications and process design when working with this compound .
Hazard Type | Classification |
---|---|
Flammability | Flammable Liquids Category 3 |
Toxicity | Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3 |
Skin Effects | Skin Corrosion/Irritation Category 2 |
Eye Effects | Serious Eye Damage/Eye Irritation Category 2 |
Hazard Codes | Xi (Irritant), F (Flammable) |
Transport Classification | UN 3272, Hazard Class 3.2, Packing Group III |
The compound requires storage in a flammables area and appropriate personal protective equipment during handling .
Emergency Response
In case of eye contact, immediate flushing with fresh running water is recommended to ensure complete irrigation of the eye. For other exposures, standard first aid protocols for chemical exposures should be followed. Due to its flammable nature, appropriate fire suppression equipment should be readily available in areas where the compound is used or stored .
Applications and Uses
Trimethyl orthobutyrate has found significant applications in organic synthesis, particularly in the preparation of complex pharmaceutical intermediates and bioactive compounds.
Organic Synthesis Applications
The compound serves as a valuable reagent for specific synthetic transformations:
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It facilitates acylation at OH-9 of N-acetylneuraminic acid and N-glycoloylneuraminic acid to produce the corresponding 9-O-acylated derivatives .
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It enables the conversion of 2-amino-N-(1-H-benzimidazol-2-yl)benzamide to 2-propyl-3-benzimidazolyl-4(3H)-quinazolinone, an important heterocyclic scaffold .
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It supports the preparation of 2-propyl substituted benzimidazoles from 1,2-benzenediamines, providing access to biologically relevant heterocyclic systems .
Pharmaceutical Synthesis
Trimethyl orthobutyrate has contributed to the total synthesis of several pharmaceutically important compounds:
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It participates in synthetic pathways leading to dl-camptothecin, a precursor to various anticancer agents .
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It plays a role in the synthesis of Olmesartan Medoxomil, an angiotensin II receptor antagonist used in the treatment of hypertension .
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It contributes to the preparation of DE and CDE ring analogs of camptothecin, compounds of interest in anticancer drug development .
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It assists in the synthesis of homologs of 1,25-dihydroxyvitamin D3, compounds with potential therapeutic applications in calcium regulation and immune modulation .
Research Findings and Chemical Behavior
Thermal Decomposition Studies
Scientific investigations have examined the kinetics and mechanism of gas-phase elimination of trimethyl orthobutyrate over the temperature range of 310-369°C and pressure range of 50-130 Torr . These studies provide insights into the thermal stability and decomposition pathways of the compound, information that is vital for understanding its behavior under various processing conditions.
The thermal decomposition of orthoesters typically proceeds through elimination reactions that can yield alkenes and other fragmentation products. The specific pathways and kinetics of these processes depend on the structural features of the orthoester and the reaction conditions.
Comparison with Related Compounds
While trimethyl orthobutyrate has specific applications, it shares certain characteristics with other orthoesters such as trimethyl orthoformate (TMOF). The latter is produced industrially through the methanolysis of hydrogen cyanide or by reaction between chloroform and sodium methoxide. Trimethyl orthoformate serves as a building block for creating methoxymethylene groups and heterocyclic ring systems, and it finds applications in the production of fungicides and antibacterial drugs .
The reactivity patterns observed in trimethyl orthoformate can provide insights into the potential behavior of trimethyl orthobutyrate, particularly in terms of its interactions with nucleophiles and its susceptibility to acid-catalyzed hydrolysis.
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